![molecular formula C15H23BO4 B1468834 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol CAS No. 1248556-14-0](/img/structure/B1468834.png)
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol
概要
説明
The compound “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of a boron compound with a carbon-based compound . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a common boron compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol” includes a boron atom bonded to three oxygen atoms, forming a boronic acid group . The rest of the molecule consists of carbon and hydrogen atoms arranged in specific configurations .Chemical Reactions Analysis
Boronic acid derivatives, such as “1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol”, can participate in various chemical reactions. For instance, they can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .科学的研究の応用
Mechanisms and Chemical Processes
One significant area of research related to "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" involves understanding its chemical properties and reactions in various contexts. Studies have explored its role in mechanisms such as the cleavage of β-O-4 bonds in lignin, a process crucial for biofuel production and the broader utilization of lignin as a renewable resource. Yokoyama (2015) reviewed the acidolysis of lignin model compounds, highlighting different reaction mechanisms depending on the structure of the model compound used, suggesting the potential of this chemical in facilitating or influencing these mechanisms due to its unique boron-containing structure (Yokoyama, 2015).
Environmental Applications
The substance's structural affinity to phenoxy groups points towards its potential relevance in environmental science, particularly in the study of sorption behaviors of phenoxy herbicides. Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to various soils and materials, indicating that compounds with similar structural features could be studied for their environmental fate and behavior, including their potential for bioremediation or as environmental pollutants (Werner, Garratt, & Pigott, 2012).
Potential Biological Activities
The structure of "1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol" suggests it may share similar biological activities with other phenolic compounds. For instance, p-Coumaric acid and its conjugates, which share a phenolic structure, have shown a range of biological activities including antioxidant, anti-cancer, and anti-inflammatory effects. This suggests that the compound could potentially exhibit similar properties, warranting further investigation into its biological activities and applications (Pei, Ou, Huang, & Ou, 2016).
作用機序
Target of Action
Compounds with similar structures are often used as reagents and catalysts in organic synthesis .
Mode of Action
It is known that similar compounds are often used in reactions such as the diels-alder reaction with styrene and trans-β-nitrostyrene . These reactions involve the formation of significant carbon-carbon bonds .
Biochemical Pathways
It is known that similar compounds are involved in borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They are also involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Pharmacokinetics
The compound has a predicted density of 108±01 g/cm3 , a melting point of 77-81°C , and a boiling point of 355.6±25.0 °C . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds are used as reagents and catalysts in organic synthesis, leading to the formation of various compounds .
Action Environment
The action, efficacy, and stability of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . It should also be kept away from oxygen, heat sources, and strong oxidizing agents .
特性
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4/c1-11(17)10-18-13-8-6-12(7-9-13)16-19-14(2,3)15(4,5)20-16/h6-9,11,17H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSQHHMZOOBCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)

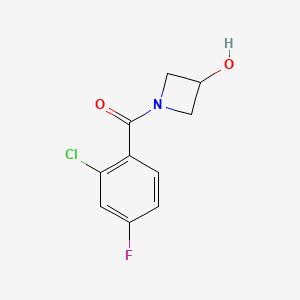
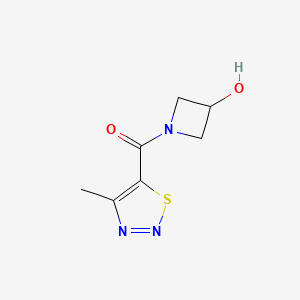
![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)
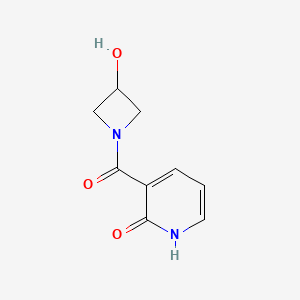
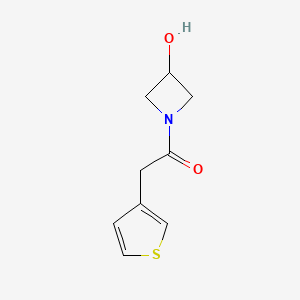
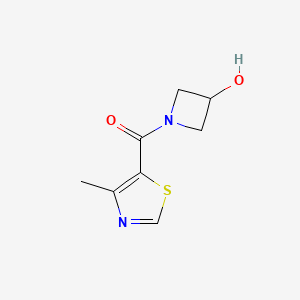

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468770.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1468773.png)
![1-[(3-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468774.png)